Squalamine lactate

Descripción

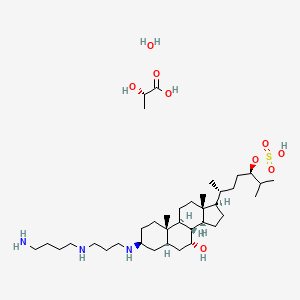

Structure

2D Structure

Propiedades

Fórmula molecular |

C37H73N3O9S |

|---|---|

Peso molecular |

736.1 g/mol |

Nombre IUPAC |

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;(2S)-2-hydroxypropanoic acid;hydrate |

InChI |

InChI=1S/C34H65N3O5S.C3H6O3.H2O/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;1-2(4)3(5)6;/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2,4H,1H3,(H,5,6);1H2/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2-;/m10./s1 |

Clave InChI |

ZPYIELFRIYUVQP-BHBJEIPNSA-N |

SMILES isomérico |

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C.C[C@@H](C(=O)O)O.O |

SMILES canónico |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O.O |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Characterization of Squalamine Lactate in Squalus acanthias: A Technical Guide

Introduction

Discovered in 1993 by Michael Zasloff and colleagues, squalamine is a novel aminosterol antibiotic isolated from the tissues of the dogfish shark, Squalus acanthias.[1][2][3] This discovery was the result of a search for antimicrobial compounds within the innate immune systems of primitive vertebrates.[1] Squalamine represents the first of a new class of natural antibiotics and is characterized by its broad-spectrum activity against bacteria, fungi, and protozoa.[2][4] Beyond its antimicrobial properties, squalamine has demonstrated potent anti-angiogenic, antiviral, and neuroprotective effects, making it a subject of significant interest for drug development.[5][6][7][8] Its unique chemical structure consists of a cationic steroid condensed with spermidine, a feature previously unprecedented in vertebrates.[2] This guide provides an in-depth technical overview of the discovery, characterization, and mechanisms of action of squalamine.

Discovery, Isolation, and Structural Elucidation

The initial isolation of squalamine was conducted from the stomach tissues of the dogfish shark, Squalus acanthias.[2][9] The process involved a multi-step purification protocol to isolate the active antimicrobial compound. The chemical structure of squalamine was subsequently determined using fast atom bombardment mass spectroscopy (FAB-MS) and nuclear magnetic resonance (NMR), revealing a molecular weight of 628 atomic mass units.[10][11] The structure was identified as (24R)-3β-({3-[(3-Aminopropyl)amino]propyl}amino)-7α-hydroxycholestan-24-yl hydrogen sulfate.[1] Following its initial discovery, at least seven other related aminosterols have been isolated from the liver of Squalus acanthias.[12][13] Due to the low natural abundance, a chemical synthesis for squalamine was developed to facilitate further research and clinical studies.[1]

Biological Activities and Mechanisms of Action

Squalamine exhibits a diverse range of biological activities, stemming from its unique amphipathic and cationic nature. This allows it to interact with and modulate the function of biological membranes and associated signaling proteins.

Antimicrobial Activity

Squalamine demonstrates potent, broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, as well as fungicidal and protozoacidal properties.[2] The mechanism of action differs between bacterial types.[14][15][16]

-

Gram-Negative Bacteria: Squalamine disrupts the outer membrane of Gram-negative bacteria through a detergent-like mechanism.[14][16][17] It is believed that the positively charged amino groups of squalamine interact with the negatively charged phosphate groups in the lipopolysaccharide (LPS) structure of the outer membrane, leading to membrane destabilization and increased permeability.[18]

-

Gram-Positive Bacteria: In Gram-positive bacteria, squalamine acts by depolarizing the cytoplasmic membrane, leading to a rapid efflux of intracellular ions and subsequent cell death.[14][15][16][17]

Anti-Angiogenic Activity

Squalamine is a potent inhibitor of angiogenesis, the formation of new blood vessels. This activity is mediated by its ability to block the proliferation and migration of endothelial cells induced by various mitogens, including vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), and platelet-derived growth factor (PDGF).[3][19] The anti-angiogenic mechanism is not fully elucidated but is thought to involve several pathways:

-

Inhibition of the Na+/H+ Exchanger (NHE3): Squalamine can inhibit the activity of the membrane-bound Na+/H+ exchanger, leading to alterations in intracellular pH that can disrupt downstream signaling pathways crucial for cell growth and proliferation.[6][20][21]

-

Interaction with Calmodulin: It is proposed that squalamine may also function as a calmodulin antagonist, further interfering with intracellular signaling cascades.[6][20]

-

Blockade of VEGF-Induced Signaling: Squalamine has been shown to suppress VEGF-induced activation of kinases in vascular endothelial cells, thereby inhibiting tumor-associated angiogenesis.[20]

Antiviral Activity

Squalamine exhibits broad-spectrum antiviral activity against both RNA and DNA enveloped viruses.[8] The proposed mechanism involves squalamine's ability to enter host cells and neutralize the negative electrostatic charge of the inner leaflet of the plasma membrane.[8] This displacement of electrostatically bound host proteins, which are often co-opted by viruses for their replication, renders the cell environment less supportive of the viral life cycle.[1][8]

Neuroprotective Effects

More recent research has highlighted the potential of squalamine in the context of neurodegenerative diseases like Parkinson's. Studies have shown that squalamine can displace alpha-synuclein from neuronal membranes, preventing the formation of toxic aggregates that are a hallmark of the disease.[1][7]

Quantitative Data

The following tables summarize key quantitative data related to the biological activities of squalamine.

| Bacterium | MIC (μg/mL) | Reference |

| Escherichia coli | 2 - 25 | [12][22] |

| Pseudomonas aeruginosa | 2 - 25 | [12][22] |

| Staphylococcus aureus | 2 - 25 | [12] |

| Enterococcus hirae | 2 - 25 | [12] |

| Table 1: Minimum Inhibitory Concentration (MIC) of Squalamine Against Various Bacteria. |

| Mitogen | Inhibition of Rat Brain Endothelial Cell Proliferation | Reference |

| VEGF | 90.4% | [3] |

| bFGF | 89.0% | [3] |

| PDGF | 87.5% | [3] |

| Scatter factor/hepatocyte growth factor | 88.0% | [3] |

| Table 2: Inhibition of Mitogen-Induced Endothelial Cell Proliferation by Squalamine (50 µg/mL). |

Experimental Protocols

Isolation and Purification of Squalamine from Squalus acanthias

The original protocol for the isolation of squalamine involved a series of chromatographic steps to purify the active compound from shark stomach tissue extracts.[11][23]

-

Tissue Extraction: Pulverized, frozen shark stomach tissue is extracted with 60% acetonitrile in water.[9]

-

Size-Exclusion Chromatography: The crude extract is subjected to gel-filtration chromatography (e.g., using a P-30 gel column) to separate molecules based on size.[23] Antimicrobial activity of the fractions is monitored, typically using an assay with E. coli.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions from size-exclusion chromatography are further purified by RP-HPLC on a C18 column.[23]

-

Cation-Exchange HPLC: The fractions showing antimicrobial activity are then subjected to strong cation-exchange HPLC to separate molecules based on their positive charge.[23]

-

Final RP-HPLC Purification: A final purification step using RP-HPLC on a C4 column yields the purified squalamine.[23]

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of squalamine is quantified by determining its MIC using the broth microdilution method.[15][18]

-

Bacterial Culture Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth medium.

-

Serial Dilution of Squalamine: Squalamine is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions for the test bacterium.

-

MIC Determination: The MIC is defined as the lowest concentration of squalamine that completely inhibits visible bacterial growth.

Membrane Depolarization Assay

Fluorescence-based assays are used to measure the membrane depolarization effect of squalamine on Gram-positive bacteria.[15][18]

-

Bacterial Suspension Preparation: A suspension of the test bacterium is prepared in a suitable buffer.

-

Addition of Membrane Potential-Sensitive Dye: A fluorescent dye that is sensitive to changes in membrane potential (e.g., DiSC3(5)) is added to the bacterial suspension.

-

Baseline Fluorescence Measurement: The baseline fluorescence is measured using a fluorometer.

-

Addition of Squalamine: Squalamine is added to the bacterial suspension, and the change in fluorescence is monitored over time. An increase in fluorescence indicates membrane depolarization.

Endothelial Cell Proliferation Assay

The anti-angiogenic activity of squalamine can be assessed by its effect on the proliferation of endothelial cells in vitro.[3]

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells are cultured in appropriate growth medium.[3][16]

-

Cell Seeding: The cells are seeded into 96-well plates and allowed to adhere.

-

Treatment: The cells are treated with a mitogen (e.g., VEGF) in the presence or absence of varying concentrations of squalamine.[3][16]

-

Incubation: The plates are incubated for a specified period (e.g., 24-72 hours).

-

Proliferation Assessment: Cell proliferation is quantified using a standard assay, such as the MTT assay or by direct cell counting.

Visualizations

Conclusion

The discovery of squalamine from the dogfish shark Squalus acanthias unveiled a novel class of aminosterol compounds with significant therapeutic potential. Its broad-spectrum antimicrobial activity, coupled with its potent anti-angiogenic, antiviral, and neuroprotective properties, has established squalamine as a valuable lead compound in drug discovery. The multifaceted mechanisms of action, primarily centered around its interaction with biological membranes, continue to be an active area of research. Further investigation into the clinical applications of squalamine and its synthetic analogues holds promise for the development of new treatments for a wide range of diseases, from infectious diseases to cancer and neurodegenerative disorders.

References

- 1. Squalamine - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Squalamine and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Steroid Originally Discovered in the Dogfish Shark Attacks Parkinson’s-Related Toxin in Animal Model | Georgetown University Medical Center | Georgetown University [gumc.georgetown.edu]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. oatext.com [oatext.com]

- 11. researchgate.net [researchgate.net]

- 12. Squalamine and trodusquemine: two natural products for neurodegenerative diseases, from physical chemistry to the clinic - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00042J [pubs.rsc.org]

- 13. Aminosterols from the dogfish shark Squalus acanthias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. New insights into the antibacterial mechanism of action of squalamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Squalamine inhibits angiogenesis and solid tumor growth in vivo and perturbs embryonic vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Squalamine Lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalamine, a pioneering aminosterol compound, was first isolated from the tissues of the dogfish shark (Squalus acanthias)[1]. It exhibits a broad spectrum of biological activities, most notably as a potent antiangiogenic agent, making it a subject of significant interest in drug development, particularly for oncology and ophthalmology[2][3]. This technical guide provides a comprehensive overview of the chemical structure and various synthetic routes for obtaining Squalamine and its lactate salt, a formulation used in clinical investigations.

Chemical Structure

Squalamine is a polycationic aminosterol characterized by a cholestane skeleton linked to a spermidine polyamine at the C-3 position and a sulfate group at the C-24 position. The lactate salt enhances its solubility and suitability for pharmaceutical formulations.

Systematic Name: (3β,5α,7α,24R)-3-[[3-[(4-aminobutyl)amino]propyl]amino]-cholestan-7-ol 24-sulfate lactate

Molecular Formula: C₃₄H₆₅N₃O₅S · C₃H₆O₃

Molecular Weight: 718.0 g/mol

Structural Features:

-

Steroid Core: A rigid cholestane ring system provides the hydrophobic backbone.

-

Polyamine Side Chain: A spermidine moiety attached at the C-3β position is crucial for its biological activity, contributing to its polycationic nature at physiological pH.

-

Sulfate Group: A sulfate ester at the C-24R position of the side chain is another key functional group.

-

Hydroxyl Group: A hydroxyl group at the C-7α position.

-

Lactate Salt: Forms a salt with lactic acid to improve aqueous solubility.

The complex stereochemistry of squalamine is critical for its biological function.

Synthesis of Squalamine

Several total and formal syntheses of squalamine have been reported, starting from readily available steroid precursors. These routes vary in their efficiency, stereoselectivity, and overall yield. Below are summaries of key synthetic strategies.

Synthesis from a Microbial Metabolite (Kinney et al., 2000)

A short and formal synthesis of squalamine was developed utilizing a microbial biotransformation product. This approach offers an efficient pathway to a key intermediate.

Experimental Protocol:

-

Microbial Hydroxylation: The starting material, 3-keto-23,24-bisnorchol-4-en-22-ol, undergoes microbial hydroxylation to introduce the C-7α hydroxyl group.

-

Side Chain Elaboration: The side chain is then extended and functionalized.

-

Reductive Amination: The spermidine side chain is introduced at the C-3 position via reductive amination.

-

Sulfation: The final step involves the sulfation of the C-24 hydroxyl group to yield squalamine.

| Synthesis Route | Starting Material | Number of Steps | Overall Yield | Reference |

| Kinney et al. | 3-keto-23,24-bisnorchol-4-en-22-ol | Not explicitly stated in abstract | Not explicitly stated in abstract | [4] |

Stereoselective Synthesis from Methyl Chenodeoxycholanate (Zhang et al., 2003)

This concise and highly stereoselective synthesis provides squalamine in nine steps with a good overall yield.

Experimental Protocol:

-

Starting Material: The synthesis commences with readily available methyl chenodeoxycholanate.

-

AB-Ring System Construction: The trans A/B-ring system is constructed through dehydrogenation followed by conjugate reduction.

-

Asymmetric Isopropylation: A key step involves the efficient asymmetric isopropylation of an aldehyde intermediate to introduce the C-24R hydroxyl group.

-

Introduction of the Polyamine Side Chain: The spermidine moiety is introduced at the C-3 position.

-

Sulfation: The synthesis is completed by the sulfation of the C-24 hydroxyl group.

| Synthesis Route | Starting Material | Number of Steps | Overall Yield | Reference |

| Zhang et al. | Methyl chenodeoxycholanate | 9 | Not explicitly stated in abstract | [2] |

Formal Synthesis from Desmosterol (Okumura et al., 2003)

This route describes a formal synthesis of a key intermediate of squalamine from desmosterol.

Experimental Protocol:

-

Starting Material: The synthesis begins with a 3-O-acetyl-24R,25-dihydroxy derivative of desmosterol.

-

Multi-step Conversion: A ten-step sequence is employed to convert the starting material into the key intermediate, (5α,7α,24R)-7,24-dihydroxy-cholestan-3-one.

-

Final Steps: This intermediate is then converted to squalamine in two further steps.

| Synthesis Route | Starting Material | Number of Steps | Overall Yield | Reference |

| Okumura et al. | 3-O-acetyl-24R,25-dihydroxy derivative of desmosterol | 12 (from derivative) | 7.4% (from derivative) | [3] |

Signaling Pathways and Mechanism of Action

Squalamine lactate exerts its biological effects through a multi-faceted mechanism of action, primarily by inhibiting angiogenesis. This is achieved by modulating several key signaling pathways.

Inhibition of VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis. Squalamine has been shown to inhibit the VEGF signaling cascade in endothelial cells.

Caption: Inhibition of the VEGF signaling pathway by Squalamine.

Squalamine's interaction with calmodulin is a key aspect of its anti-angiogenic effect[5]. This binding is thought to interfere with downstream signaling cascades, including the inhibition of MAP kinase and Focal Adhesion Kinase (FAK) phosphorylation, which are crucial for endothelial cell proliferation, migration, and survival[6].

Inhibition of the Na+/H+ Exchanger (NHE3)

Squalamine is a specific inhibitor of the brush-border Na+/H+ exchanger isoform NHE3[7]. This inhibition is thought to contribute to its effects on endothelial cells.

Caption: Inhibition of the Na+/H+ exchanger NHE3 by Squalamine.

The inhibition of NHE3 by squalamine alters intracellular pH, which can in turn affect various cellular processes, including those involved in angiogenesis[8].

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of squalamine.

Table 1: Summary of Synthetic Routes for Squalamine

| Synthetic Route | Starting Material | Number of Steps | Overall Yield (%) |

| Moriarty et al. (1994) | 3β-acetoxy-5-cholenic acid | 17 | 0.3 |

| Kinney et al. (2000) | 3-keto-23,24-bisnorchol-4-en-22-ol | 10 | 9 |

| Zhang et al. (2003) | Methyl chenodeoxycholanate | 9 | Not Reported |

| Okumura et al. (2003) | Desmosterol derivative | 12 | 7.4 |

Table 2: In Vitro Biological Activity of Squalamine

| Activity | Assay | Concentration | Effect |

| Antiangiogenic | VEGF-induced HUVEC proliferation | 3.2 µM | Maximal suppression |

| NHE3 Inhibition | PS120/NHE3 cells | 3 µg/ml | 13% inhibition |

| NHE3 Inhibition | PS120/NHE3 cells | 5 µg/ml | 47% inhibition |

| NHE3 Inhibition | PS120/NHE3 cells | 7 µg/ml | 57% inhibition |

Conclusion

This compound remains a molecule of significant scientific and clinical interest due to its unique chemical structure and potent, multi-targeted mechanism of action. The synthetic routes developed provide pathways to access this complex natural product, enabling further research and development. A thorough understanding of its interactions with key signaling pathways, such as the VEGF and NHE3 pathways, is crucial for elucidating its full therapeutic potential and for the design of novel aminosterol-based drugs.

References

- 1. Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. escholarship.org [escholarship.org]

- 4. Quaternary Alkylammonium Conjugates of Steroids: Synthesis, Molecular Structure, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. Squalamine, a novel cationic steroid, specifically inhibits the brush-border Na+/H+ exchanger isoform NHE3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Squalamine lactate mechanism of action in angiogenesis

An In-depth Technical Guide on the Core Mechanism of Action of Squalamine Lactate in Angiogenesis

Executive Summary

Squalamine, a cationic aminosterol originally isolated from the dogfish shark (Squalus acanthias), is a potent, multi-target inhibitor of angiogenesis. Its unique mechanism of action, distinct from conventional extracellular anti-angiogenic agents, involves intracellular targets within activated endothelial cells, leading to the disruption of multiple critical signaling pathways that drive new blood vessel formation. This document provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental methodologies used to elucidate the anti-angiogenic properties of this compound.

Core Mechanism of Action

Squalamine exerts its anti-angiogenic effects through a novel intracellular mechanism that is both potent and long-lived.[1] The process begins with its selective entry into activated endothelial cells and culminates in the broad-spectrum inhibition of pro-angiogenic signaling.

Cellular Uptake and Selectivity

Squalamine selectively targets activated endothelial cells, the primary cells involved in angiogenesis. It is taken up into these cells through small invaginations in the cell membrane known as caveolae.[1][2][3] This targeted entry ensures that its effects are concentrated in areas of active neovascularization, potentially minimizing off-target effects on quiescent vasculature.

Cellular uptake of squalamine.

Primary Intracellular Targets

Once inside the cell, squalamine interacts with at least two key protein targets, leading to a cascade of anti-angiogenic effects.

-

Calmodulin (CaM) Chaperoning: Squalamine binds directly to calmodulin, a ubiquitous calcium-binding protein that acts as a critical transducer for numerous signaling pathways.[4] This binding event chaperones calmodulin, causing its translocation from the cell periphery to perinuclear endosomal compartments.[4][5] This sequestration of CaM effectively prevents it from activating downstream targets essential for angiogenesis, thereby inhibiting signals from multiple growth factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and basic Fibroblast Growth Factor (bFGF).[3][6][7]

-

Inhibition of Na+/H+ Exchanger 3 (NHE3): Squalamine is a specific, time-dependent, and reversible inhibitor of the sodium-proton exchanger isoform NHE3.[4][8][9] NHE3 is a membrane protein that regulates intracellular pH, a critical factor for cell proliferation and migration.[3] By inhibiting NHE3, squalamine is thought to prevent the intracellular alkalinization required for mitogen-stimulated endothelial cell activation.[9] This action is specific to NHE3, as squalamine does not affect NHE1 or NHE2 isoforms.[8]

Downstream Effects on Angiogenic Signaling and Cellular Processes

The engagement of calmodulin and NHE3 by squalamine initiates a broad blockade of angiogenesis at several levels.

-

Inhibition of Growth Factor Signaling Cascades: By sequestering calmodulin, squalamine indirectly blocks the downstream signaling of multiple pro-angiogenic growth factors.[2][3][10] For the VEGF pathway, this results in the significant suppression of VEGF-stimulated phosphorylation of key signaling kinases, including p42/p44 Mitogen-Activated Protein Kinase (MAPK) and Focal Adhesion Kinase (FAK).[2][4][11]

-

Disruption of Cytoskeleton and Cell Adhesion: The inhibition of FAK phosphorylation and other signaling events leads to the disorganization of the endothelial cell cytoskeleton.[11] Specifically, squalamine disrupts F-actin stress fiber assembly and reverses cytoskeletal formation, which is critical for cell motility and migration.[2][3][4] This ultimately results in endothelial cell inactivation.[3]

-

Blockade of Endothelial Cell Functions: The culmination of these molecular events is the potent inhibition of the primary cellular processes of angiogenesis. Squalamine has been demonstrated to block mitogen-induced endothelial cell proliferation, migration, and the formation of three-dimensional tube-like structures in vitro.[4][11][12]

Squalamine's multi-target inhibition cascade.

Quantitative Data Summary

The anti-angiogenic activity of squalamine has been quantified in various preclinical models. The tables below summarize key findings.

Table 1: In Vitro Inhibition of Endothelial Cell Processes

| Assay | Target/Cell Type | Conditions | Squalamine Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| NHE3 Activity | PS120 Fibroblasts (stably transfected) | 1-hour pretreatment | 3 µg/mL | 13% inhibition | [8] |

| 5 µg/mL | 47% inhibition | [8] | |||

| 7 µg/mL | 57% inhibition | [8] | |||

| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | Stimulated with VEGF (50 ng/mL) | 3.2 µM | Significant blockade of proliferation | [11] |

| Tube Formation | Human Umbilical Vein Endothelial Cells (HUVEC) | Stimulated with VEGF (50 ng/mL) | 1 µM | Marked reduction in tube-like structures |[4] |

Table 2: In Vivo Efficacy in Animal Models

| Model | Animal | Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| Oxygen-Induced Retinopathy (OIR) | Mouse | 1 mg/kg (single subcutaneous dose) | Active inhibition of retinopathy | [3] |

| Choroidal Neovascularization (CNV) | Rat | Systemic administration | Partial reduction of CNV membrane development | [3] |

| Breast Cancer Xenograft | Nude Mice | Squalamine alone | Inhibition of tumor progression | [2][11] |

| Ovarian Cancer Xenograft | Nude Mice | Squalamine + Cisplatin | Marked inhibition of tumor growth |[4] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the anti-angiogenic action of squalamine.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.

-

Objective: To determine the effect of squalamine on VEGF-induced tube formation by HUVECs.

-

Materials:

-

Corning® Matrigel® Matrix or Geltrex™ LDEV-Free Reduced Growth Factor Basement Membrane Matrix

-

24-well or 96-well tissue culture plates

-

Human Umbilical Vein Endothelial Cells (HUVEC)

-

Endothelial cell basal medium (e.g., Medium 200PRF) with low serum (0.5-1%)

-

Recombinant Human VEGF-A (50 ng/mL final concentration)

-

This compound (e.g., 1 µM final concentration)

-

Calcein AM (for fluorescent visualization)

-

-

Procedure:

-

Plate Coating: Thaw Matrigel/Geltrex on ice. Using pre-cooled pipette tips, add 50-100 µL of the matrix to each well of a 96-well plate. Ensure the entire surface is covered.[13]

-

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.[14][15]

-

Cell Preparation: Harvest HUVECs (70-80% confluent) using a gentle dissociation reagent (e.g., Trypsin/EDTA). Resuspend cells in low-serum basal medium.

-

Treatment Groups: Prepare cell suspensions containing the following conditions: (a) Vehicle control, (b) Squalamine alone, (c) VEGF alone (50 ng/mL), (d) VEGF + Squalamine.

-

Cell Seeding: Add 1.5-3 x 10⁴ cells in 150 µL of the respective treatment media to each well on top of the solidified gel.[14]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours.[14]

-

Visualization & Quantification:

-

Stain cells with Calcein AM for 30 minutes for fluorescent imaging.[13]

-

Capture images using a fluorescence microscope.

-

Quantify tube formation by measuring parameters such as total tube length, number of branch points, and total loops using angiogenesis analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin).

-

-

Workflow for Endothelial Tube Formation Assay.

Western Blot for Kinase Phosphorylation

This protocol is for detecting changes in the phosphorylation status of key signaling proteins like FAK and MAPK in response to squalamine.

-

Objective: To measure the effect of squalamine on VEGF-induced phosphorylation of FAK and p42/p44 MAPK in HUVECs.

-

Materials:

-

HUVECs and complete growth medium

-

6-well tissue culture plates

-

Recombinant Human VEGF-A

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-p42/p44 MAPK (Thr202/Tyr204), anti-total p42/p44 MAPK

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Cell Culture & Starvation: Grow HUVECs in 6-well plates to 80-90% confluency. Serum-starve the cells for 4-6 hours in basal medium.

-

Pre-treatment: Pre-treat cells with this compound or vehicle for 1 hour.

-

Stimulation: Stimulate the cells with VEGF (50 ng/mL) for 10-15 minutes at 37°C.[11]

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer. Scrape and collect the lysate.

-

Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with primary antibody (e.g., anti-phospho-FAK) overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash again, apply ECL substrate, and image the chemiluminescent signal.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the corresponding total protein to confirm equal loading.

-

Conclusion

The mechanism of action of this compound against angiogenesis is multifaceted and robust. By selectively entering activated endothelial cells and engaging key intracellular targets—calmodulin and NHE3—squalamine effectively dismantles the signaling architecture required for neovascularization. It provides a broad-spectrum blockade of multiple growth factor pathways, leading to the inhibition of endothelial cell proliferation, migration, and differentiation. This unique intracellular, multi-target approach distinguishes squalamine from many other anti-angiogenic agents and underscores its therapeutic potential in angiogenesis-dependent diseases.

References

- 1. This compound for exudative age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oatext.com [oatext.com]

- 4. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Squalamine Boosts Anti-VEGF Effect in Macular Degeneration [medscape.com]

- 8. Squalamine, a novel cationic steroid, specifically inhibits the brush-border Na+/H+ exchanger isoform NHE3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Squalamine blocks tumor-associated angiogenesis and growth of human breast cancer cells with or without HER-2/neu overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. corning.com [corning.com]

Squalamine Aminosterol: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squalamine is a novel aminosterol first discovered in the tissues of the dogfish shark, Squalus acanthias.[1] This unique cationic steroid, characterized by a spermidine moiety attached to a cholestane core, has garnered significant scientific interest due to its broad-spectrum biological activities.[2] It exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal, and antiviral effects. Furthermore, squalamine has demonstrated significant antiangiogenic activity, making it a compound of interest in oncology and ophthalmology. This technical guide provides an in-depth overview of the natural sources of squalamine, detailed protocols for its isolation and purification, quantitative data on its biological activity, and visualizations of its mechanisms of action.

Natural Sources of Squalamine

The primary natural source of squalamine is the dogfish shark, Squalus acanthias.[1] Various tissues of the shark contain this aminosterol, with the liver being the most abundant source. Other tissues where squalamine has been detected include the stomach, gallbladder, spleen, and testes. The presence of squalamine and related aminosterols is not universal among all cartilaginous fish, with studies showing its prevalence in sharks of the order Squaliformes.

Isolation and Purification of Squalamine

The isolation of squalamine from shark tissues is a multi-step process involving initial extraction followed by several chromatographic purification stages. The original protocol developed by Moore et al. (1993) serves as the foundation for its purification.

Experimental Protocols

2.1.1. Tissue Extraction

-

Homogenization: Shark tissue (e.g., liver, stomach) is minced and homogenized in a 2:1 (v/v) mixture of methanol and chloroform.

-

Lipid Extraction: The homogenate is subjected to a Bligh-Dyer extraction to separate the lipid-soluble components. The mixture is partitioned with the addition of chloroform and water, and the lower organic phase containing the lipids is collected.

-

Solvent Removal: The organic solvent is removed under reduced pressure using a rotary evaporator to yield a crude lipid extract.

2.1.2. Size-Exclusion Chromatography

-

Column: A Bio-Rad P-30 gel filtration column is a suitable choice for the initial separation based on molecular size.

-

Mobile Phase: An aqueous buffer, such as 0.1 M acetic acid, is used to elute the sample.

-

Fraction Collection: Fractions are collected and assayed for antimicrobial activity (e.g., against E. coli) to identify the squalamine-containing fractions.

2.1.3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Step 1

-

Column: A C18 reversed-phase column (e.g., Vydac C18, 10 µm particle size, 10 x 250 mm) is used for further purification.

-

Mobile Phase:

-

Buffer A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Buffer B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from 0% to 60% Buffer B over 60 minutes is typically employed.

-

Detection: Elution is monitored at 220 nm.

-

Fraction Collection: Fractions corresponding to the major antimicrobial peak are collected.

2.1.4. Cation-Exchange High-Performance Liquid Chromatography (HPLC)

-

Column: A strong cation-exchange column (e.g., PolyLC PolySULFOETHYL A, 5 µm, 4.6 x 200 mm) is used to separate cationic molecules.

-

Mobile Phase:

-

Buffer C: 5 mM KH2PO4, pH 3.0, in 25% acetonitrile.

-

Buffer D: 5 mM KH2PO4, pH 3.0, in 25% acetonitrile with 1 M NaCl.

-

-

Gradient: A gradient of 0% to 60% Buffer D over 45 minutes is used to elute the bound molecules.

-

Detection: Elution is monitored at 220 nm.

-

Fraction Collection: The primary antimicrobial fractions are collected.

2.1.5. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Step 2

-

Column: A C4 reversed-phase column (e.g., Vydac C4, 5 µm, 4.6 x 250 mm) is used for the final polishing step.

-

Mobile Phase:

-

Buffer A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Buffer B: 0.1% TFA in acetonitrile.

-

-

Gradient: A two-step linear gradient is employed: 0-30% Buffer B over 20 minutes, followed by 30-50% Buffer B over 30 minutes.

-

Detection: Elution is monitored at 220 nm.

-

Purity Assessment: The purity of the final squalamine fraction is assessed by Thin Layer Chromatography (TLC) and Mass Spectrometry.

2.1.6. Purity Assessment by Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of chloroform, methanol, and ammonium hydroxide (e.g., in a 65:35:5 ratio).

-

Visualization: The plates are visualized using iodine vapor, ninhydrin stain (for primary and secondary amines), and charring with a sulfuric acid solution to detect the aminosterol.

Quantitative Data

The biological activity of squalamine and its synthetic derivatives is often quantified by determining their Minimum Inhibitory Concentration (MIC) against various pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Squalamine and its Derivatives against Selected Microorganisms

| Compound | Escherichia coli (mg/L) | Pseudomonas aeruginosa (mg/L) | Staphylococcus aureus (mg/L) | Candida albicans (mg/L) |

| Squalamine | 2 | 8 | 2 | 4-16 |

| ASD 1 | 4 | 4 | 2 | Not Reported |

| ASD 2 | 4 | 8 | 4 | Not Reported |

ASD 1: 7-(1,4-diaminobutane)-cholest-5-ene-3β-ol ASD 2: 7β-(1,4-diaminobutane)-cholestan-3β-ol

Note: MIC values can vary depending on the specific strain and testing methodology.

Visualizations

Experimental Workflow

The multi-step process for the isolation and purification of squalamine can be visualized as a workflow diagram.

Caption: Workflow for the isolation and purification of squalamine.

Antimicrobial Mechanism of Action

Squalamine's antimicrobial activity stems from its ability to disrupt bacterial cell membranes.

Caption: Squalamine's interaction with and disruption of the bacterial cell membrane.

Antiangiogenic Signaling Pathway

Squalamine exerts its antiangiogenic effects by interfering with key signaling pathways in endothelial cells, notably the VEGF signaling cascade.

Caption: Squalamine's inhibition of the VEGF signaling pathway.

References

Squalamine Lactate: A Novel Intracellular Inhibitor of Vascular Endothelial Growth Factor Signaling

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Squalamine, an aminosterol compound originally isolated from the dogfish shark (Squalus acanthias), and its lactate salt have demonstrated potent anti-angiogenic properties. This technical guide provides an in-depth overview of the molecular mechanisms by which squalamine lactate inhibits the vascular endothelial growth factor (VEGF) signaling pathway, a critical driver of angiogenesis. Unlike many conventional therapies that target VEGF or its receptors extracellularly, squalamine exerts its effects through a unique intracellular mechanism of action. This document details the key molecular interactions, summarizes preclinical and clinical quantitative data, provides comprehensive experimental protocols for studying its effects, and visualizes the critical pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals investigating novel anti-angiogenic therapeutics.

Introduction to this compound

Squalamine is a cationic, water-soluble aminosterol with a broad spectrum of biological activities.[1] Its anti-angiogenic effects are of particular interest for therapeutic applications in diseases characterized by pathological neovascularization, such as wet age-related macular degeneration (AMD) and various cancers.[1] The lactate salt of squalamine is the form that has been predominantly used in clinical investigations. The primary mechanism of its anti-angiogenic action is the intracellular inhibition of signaling pathways activated by multiple growth factors, most notably VEGF.[2]

The Vascular Endothelial Growth Factor (VEGF) Signaling Pathway

VEGF is a key regulator of both physiological and pathological angiogenesis. The binding of VEGF-A to its receptor, VEGFR-2, a receptor tyrosine kinase on the surface of endothelial cells, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events, including the activation of the phospholipase C-γ (PLCγ) and the Ras/Raf/MEK/ERK (MAPK) pathways, ultimately leading to endothelial cell proliferation, migration, survival, and the formation of new blood vessels.

Mechanism of Action of this compound in VEGF Inhibition

Squalamine's inhibitory effect on VEGF signaling is not mediated by direct interaction with VEGF or its receptors. Instead, it acts intracellularly through a multi-faceted mechanism.[3]

4.1 Intracellular Sequestration and Interaction with Calmodulin: Squalamine is actively taken up by endothelial cells and is known to bind to calmodulin, a ubiquitous intracellular calcium sensor. This interaction is believed to alter the normal function of calmodulin, thereby disrupting downstream signaling cascades that are dependent on calmodulin activity.

4.2 Inhibition of the Na+/H+ Exchanger (NHE3): A key aspect of squalamine's mechanism is its ability to inhibit the sodium-proton exchanger isoform 3 (NHE3).[3] This inhibition leads to alterations in intracellular pH, which in turn can suppress the activity of downstream signaling molecules, including those in the MAPK pathway.

4.3 Downstream Effects on VEGF Signaling: By modulating calmodulin and NHE3 activity, squalamine effectively dampens the intracellular signals initiated by VEGF receptor activation. This leads to the inhibition of crucial downstream effectors like the mitogen-activated protein kinase (MAPK), which is essential for endothelial cell proliferation and migration.[2]

Figure 1: Proposed mechanism of this compound's inhibition of the VEGF signaling pathway.

Quantitative Data Summary

The anti-angiogenic activity of this compound has been quantified in various preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of Squalamine

| Assay | Cell Type | Growth Factor | Endpoint | Result | Reference |

| Cell Proliferation | HUVEC | Multiple | IC50 | 0.5 µM | [2] |

| Cell Proliferation | HUVEC | VEGF | Inhibition | Dose-dependent, maximal suppression at 3.2 µM | [4] |

| Cell Migration | Rat Brain Endothelial Cells | VEGF | Inhibition | 90.4% inhibition at 50 µg/mL | [4] |

| Tube Formation | HUVEC | VEGF | Inhibition | Significant reduction at 160 nM | [3] |

Table 2: Preclinical In Vivo Efficacy of this compound

| Animal Model | Disease Model | Dosing | Endpoint | Result | Reference |

| Rat | Laser-Induced Choroidal Neovascularization | 5 mg/kg, intraperitoneal, b.i.d. | CNVM Thickness | 25% reduction (47 ± 11 µm vs. 63 ± 14 µm in control; p < 0.001) | [5] |

Table 3: Clinical Trial Data for this compound in Wet AMD

| Trial Phase | Treatment | N | Primary Endpoint | Key Findings | Reference |

| Phase 2 (Interim) | Squalamine eye drops + ranibizumab PRN vs. Placebo + ranibizumab PRN | 62 | Mean change in VA | +10.4 letters vs. +6.3 letters (65% relative benefit) | [4] |

| Phase 3 (MAKO) | Squalamine eye drops + ranibizumab vs. Placebo + ranibizumab | 237 | Mean VA gain at 9 months | No added benefit (8.33 letters vs. 10.58 letters) | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to evaluate the anti-angiogenic effects of this compound.

6.1 Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Figure 2: Workflow for the endothelial cell tube formation assay.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel Basement Membrane Matrix

-

96-well tissue culture plates

-

This compound

-

VEGF

-

-

Procedure:

-

Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.

-

Prepare treatment groups by adding this compound at various concentrations, with or without a final concentration of 50 ng/mL VEGF, to the HUVEC suspension.

-

Gently add 100 µL of the cell suspension to each Matrigel-coated well.

-

Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 4-18 hours.

-

Visualize and photograph the formation of capillary-like structures using an inverted microscope.

-

Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

-

6.2 In Vivo Choroidal Neovascularization (CNV) Model

This animal model is used to evaluate the efficacy of anti-angiogenic compounds in a setting that mimics wet AMD.

-

Materials:

-

Brown Norway rats

-

Krypton laser

-

Fundus camera and fluorescein angiography system

-

This compound solution

-

Vehicle control (e.g., 5% dextrose in water)

-

-

Procedure:

-

Anesthetize the rats and deliver laser photocoagulation spots to the retina surrounding the optic nerve to induce CNV.

-

Administer this compound (e.g., 5 mg/kg) or vehicle control via intraperitoneal injection twice daily for a specified period (e.g., 9 days).

-

At selected time points (e.g., 14 and 28 days post-laser), perform fundus photography and fluorescein angiography to visualize and assess the extent of CNV leakage.

-

At the end of the study, euthanize the animals and enucleate the eyes for histological analysis.

-

Prepare choroidal flat mounts or cross-sections and stain to visualize the neovascular complexes.

-

Quantify the CNV area or volume using microscopy and image analysis software.

-

6.3 Calmodulin-Binding Pull-Down Assay

This assay is used to confirm the interaction between squalamine and calmodulin.

-

Materials:

-

Cell lysate from endothelial cells

-

Calmodulin-agarose beads

-

This compound

-

Wash buffers

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

-

Procedure:

-

Incubate the endothelial cell lysate with this compound.

-

Add calmodulin-agarose beads to the lysate and incubate to allow for the binding of calmodulin to its interacting partners, including squalamine.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the calmodulin-agarose beads using an elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for a protein known to be in the complex or by mass spectrometry to identify squalamine-interacting proteins.

-

6.4 Measurement of Intracellular pH

This protocol allows for the assessment of squalamine's effect on the intracellular pH of endothelial cells, which is related to its inhibition of NHE3.

-

Materials:

-

Endothelial cells

-

pH-sensitive fluorescent dye (e.g., BCECF-AM)

-

This compound

-

Fluorometer or fluorescence microscope

-

-

Procedure:

-

Culture endothelial cells on glass coverslips.

-

Load the cells with the pH-sensitive fluorescent dye BCECF-AM.

-

Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope or in a cuvette for a fluorometer.

-

Perfuse the cells with a physiological buffer and monitor the baseline intracellular pH by measuring the ratio of fluorescence at two different excitation wavelengths.

-

Introduce this compound into the perfusion buffer at the desired concentration.

-

Continuously monitor the intracellular pH to determine the effect of squalamine on proton extrusion and intracellular pH regulation.

-

Conclusion

This compound represents a novel class of anti-angiogenic agents with a unique intracellular mechanism of action that distinguishes it from currently available VEGF-targeted therapies. By interacting with calmodulin and inhibiting the Na+/H+ exchanger NHE3, squalamine effectively disrupts the downstream signaling cascade of VEGF, leading to the inhibition of endothelial cell proliferation, migration, and new blood vessel formation. While preclinical studies and early clinical trials showed promise, later-phase clinical trials in wet AMD did not demonstrate a significant additive benefit to standard anti-VEGF therapy.[2] Nevertheless, the intricate intracellular mechanism of squalamine provides a valuable paradigm for the development of future anti-angiogenic drugs. Further research into its multifaceted interactions within the cell may uncover new therapeutic opportunities and strategies for overcoming resistance to conventional anti-angiogenic treatments. This technical guide provides a comprehensive resource for scientists and researchers dedicated to advancing the field of angiogenesis-targeted drug discovery and development.

References

- 1. jetir.org [jetir.org]

- 2. | BioWorld [bioworld.com]

- 3. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Squalamine and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Broad-Spectrum Antiviral Activity of Squalamine Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalamine, a natural aminosterol discovered in the tissues of the dogfish shark (Squalus acanthias), has demonstrated potent, broad-spectrum antiviral activity against a range of human viral pathogens.[1][2] This technical guide provides an in-depth overview of the antiviral properties of squalamine lactate, its mechanism of action, quantitative data from key preclinical studies, and detailed experimental protocols. Squalamine's unique host-oriented mechanism of action makes it a compelling candidate for further investigation as a broad-spectrum antiviral agent, with a potentially high barrier to the development of viral resistance.[3]

Core Mechanism of Action

Squalamine is a cationic, amphipathic sterol that exerts its antiviral effects not by targeting viral components directly, but by modulating the host cell's intracellular environment.[1][4][5][6] The proposed mechanism involves the electrostatic interaction of squalamine with the inner leaflet of the host cell's plasma membrane.

The key steps are as follows:

-

Cellular Entry and Membrane Association: Squalamine enters the cell and, due to its positively charged spermidine moiety, it binds to the negatively charged anionic phospholipids of intracellular membranes.

-

Neutralization of Surface Charge: This binding neutralizes the negative electrostatic surface charge of the membrane.[1][4][5][6]

-

Displacement of Host Proteins: The alteration in membrane electrostatics leads to the displacement of peripherally-associated, positively charged host proteins that are critical for viral replication. A key example is the displacement of the small GTPase Rac1, which is involved in cytoskeletal rearrangements utilized by many viruses for entry and trafficking. Molecular dynamics simulations have shown that squalamine can displace as much as 56% of Rac1 from the membrane.

-

Inhibition of Viral Replication: By denying the virus access to essential host factors, squalamine renders the cell an inhospitable environment for viral propagation.[1][4][5][6]

This host-centric mechanism suggests that the development of viral resistance to squalamine would be unlikely.[3]

Signaling Pathway Diagram

Caption: Mechanism of squalamine's antiviral action.

Quantitative Data Summary

The antiviral activity of squalamine has been quantified in both in vitro and in vivo models against a variety of enveloped DNA and RNA viruses.

In Vitro Antiviral Activity

| Virus | Cell Line | Squalamine Concentration | % Inhibition | Notes |

| Dengue Virus (DenV-2) | Human Microvascular Endothelial Cells (HMEC-1) | 40 µg/mL | ~60% | No cytotoxicity observed at effective concentrations. |

| 100 µg/mL | 100% | Cell detachment noted at concentrations >60 µg/mL. | ||

| Hepatitis B Virus (HBV) | Primary Human Hepatocytes | Not specified | "Effectively inhibited" | Effective when added at the time of infection or 24h post-infection. |

| Hepatitis Delta Virus (HDV) | Primary Human Hepatocytes | 20 µg/mL | 89 ± 4% | Significant cell toxicity observed at 60 µg/mL. |

In Vivo Antiviral Activity

| Virus | Animal Model | Squalamine Dosage | Route | Outcome |

| Yellow Fever Virus (YFV) | Golden Syrian Hamster | 15 mg/kg/day (prophylactic) | s.c. | 70% survival vs. 15% in controls. |

| 15 or 30 mg/kg/day (therapeutic) | s.c. | 60% of animals cured. | ||

| Eastern Equine Encephalitis Virus (EEEV) | Golden Syrian Hamster | 10 mg/kg (prophylactic) | s.c. | Extended survival and ~100-fold reduction in viremia. |

| Murine Cytomegalovirus (MCMV) | BALB/c Mouse | 10 mg/kg (prophylactic) | i.p. | Undetectable viral titers in liver and spleen by day 14. |

Experimental Protocols

The following are representative protocols for assessing the antiviral activity of this compound, based on published methodologies for the respective viral models.

In Vitro Antiviral Assay Workflow

Caption: General workflow for in vitro antiviral assays.

1. In Vitro Dengue Virus (DenV-2) Inhibition Assay in HMEC-1 Cells

-

Cell Culture: Human Microvascular Endothelial Cells (HMEC-1) are cultured in appropriate media (e.g., MCDB 131) supplemented with fetal bovine serum (FBS), L-glutamine, and growth factors, and maintained at 37°C in a 5% CO2 incubator.

-

Assay Procedure:

-

HMEC-1 cells are seeded into 24- or 96-well plates to achieve a confluent monolayer.

-

Cells are pre-incubated with various concentrations of this compound (e.g., 10-100 µg/mL) for a specified time (e.g., 1-2 hours).

-

The drug-containing media is removed, and cells are infected with DenV-2 at a specific multiplicity of infection (MOI) for 1-2 hours.

-

The viral inoculum is removed, and fresh media containing the respective concentrations of this compound is added.

-

Plates are incubated for 48-72 hours.

-

-

Quantification of Viral Inhibition:

-

RT-qPCR: Total RNA is extracted from the cells, and viral RNA levels are quantified relative to a housekeeping gene.

-

Plaque Assay: Supernatants are collected, serially diluted, and used to infect a susceptible cell line (e.g., Vero cells) to determine viral titers (plaque-forming units/mL).

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against a viral antigen (e.g., Dengue E protein). The percentage of infected cells is determined by microscopy.

-

-

Cytotoxicity Assay: A parallel plate of uninfected HMEC-1 cells is treated with the same concentrations of this compound to assess cytotoxicity using a standard method like the MTT or LDH assay.

2. In Vitro HBV and HDV Inhibition Assay in Primary Human Hepatocytes

-

Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates in specialized hepatocyte culture medium.

-

Assay Procedure:

-

Hepatocytes are allowed to attach and form a monolayer.

-

For HBV, this compound is added either during the initial exposure to the virus or at a set time point (e.g., 24 hours) after infection. For HDV, squalamine is typically added during the viral exposure period.

-

Cells are infected with HBV or co-infected with HBV/HDV.

-

The infection is allowed to proceed for several days (e.g., 7 days for HDV), with media changes as required.

-

-

Quantification of Viral Inhibition:

-

HBV: Viral replication is assessed by measuring the abundance of viral-specific DNA sequences in the total cellular DNA or RNA recovered from the cells using real-time PCR.

-

HDV: Total RNA is extracted from the cells, and HDV RNA sequences are quantified by RT-qPCR.

-

In Vivo Antiviral Assay Workflow

Caption: General workflow for in vivo antiviral efficacy studies.

1. Yellow Fever Virus (YFV) Model in Golden Syrian Hamsters

-

Animal Model: Female Golden Syrian hamsters are used.

-

Virus: A hamster-adapted strain of YFV (e.g., Jimenez strain) is used for infection.

-

Prophylactic Efficacy:

-

Hamsters are treated with this compound (e.g., 15 mg/kg) or a vehicle control via subcutaneous (s.c.) injection daily, starting one day before infection.

-

Animals are challenged with a lethal inoculum of YFV.

-

Daily treatment continues for a set period (e.g., 8 days).

-

Animals are monitored for survival for at least 21 days. Serum can be collected to measure alanine aminotransferase (ALT) levels as a marker of liver damage.

-

-

Therapeutic Efficacy:

-

Hamsters are infected with a lethal inoculum of YFV.

-

Treatment with this compound (e.g., 15 or 30 mg/kg/day, s.c.) or vehicle is initiated at 24 or 48 hours post-infection.

-

Treatment continues for a defined period.

-

Survival is monitored for 21 days.

-

2. Murine Cytomegalovirus (MCMV) Model in BALB/c Mice

-

Animal Model: Female BALB/c mice are used.

-

Virus: A stock of MCMV is prepared from the salivary glands of previously infected mice.

-

Prophylactic Efficacy:

-

Mice are treated with this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection one day prior to infection and daily thereafter.

-

Mice are infected with a specific dose of MCMV (e.g., 1 x 10^5 PFU).

-

At various time points post-infection (e.g., days 3, 7, and 14), cohorts of mice are euthanized.

-

Organs such as the liver, spleen, and lungs are harvested, homogenized, and viral titers are determined by plaque assay on a susceptible cell line (e.g., mouse embryonic fibroblasts).

-

Conclusion

This compound exhibits broad-spectrum antiviral activity against a diverse range of enveloped viruses through a novel, host-targeted mechanism. By disrupting the electrostatic potential of intracellular membranes, it displaces host factors essential for viral replication, presenting a promising therapeutic strategy with a low likelihood of inducing viral resistance. The quantitative data from both in vitro and in vivo studies underscore its potential. The detailed protocols provided in this guide are intended to facilitate further research into this unique antiviral compound and accelerate its potential development for clinical applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Murine Cytomegalovirus Infection Induces Susceptibility to EAE in Resistant BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yellow Fever Virus Infection in Syrian Golden Hamsters: Relationship between Cytokine Expression and Pathologic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytomegalovirus Infection: Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mouse-models-for-cytomegalovirus-infections-in-newborns-and-adults - Ask this paper | Bohrium [bohrium.com]

Squalamine: A Comprehensive Technical Review of its History and Therapeutic Development

Abstract

Squalamine, a cationic aminosterol first isolated from the dogfish shark (Squalus acanthias), has traversed a remarkable scientific journey from a natural antibiotic to a potential therapeutic agent in oncology and ophthalmology. This technical guide provides an in-depth review of the history, multifaceted mechanism of action, and clinical development of squalamine. It consolidates key preclinical and clinical data, outlines experimental methodologies, and visually represents its complex biological interactions. Despite promising early findings, the development of squalamine has faced significant hurdles, culminating in the discontinuation of late-stage clinical trials. This document serves as a comprehensive resource for researchers and drug development professionals, offering a detailed retrospective on the scientific endeavors to translate this unique marine-derived compound into a clinical therapy.

Discovery and Early Development

Squalamine was first discovered in 1993 by Michael Zasloff and colleagues during a search for novel antimicrobial compounds in the tissues of primitive vertebrates, based on the hypothesis that these animals might rely on potent chemical defenses as part of their innate immune system.[1][2][3] The compound was isolated from the stomach and liver of the dogfish shark, Squalus acanthias, and was initially characterized as a broad-spectrum steroidal antibiotic with potent bactericidal activity against both Gram-negative and Gram-positive bacteria, as well as fungicidal and protozoacidal properties.[2][3] The structure of squalamine was identified as a cationic steroid conjugated to a spermidine molecule.[1][2][3] A chemical synthesis for squalamine was subsequently developed, enabling further investigation and preclinical development.[1] Later, squalamine was also identified in the white blood cells of the sea lamprey (Petromyzon marinus).[4][5]

Mechanism of Action

Squalamine exhibits a diverse range of biological activities, stemming from its unique amphipathic structure, which allows it to interact with cellular membranes and key intracellular signaling molecules.

Antimicrobial and Antiviral Activity

As a cationic molecule, squalamine is electrostatically attracted to the negatively charged phospholipids present on the outer membranes of bacteria.[6][7] Its proposed mechanism of action against Gram-negative bacteria involves a detergent-like effect, disrupting the outer membrane.[6][8] In Gram-positive bacteria, it is believed to cause membrane depolarization, leading to the efflux of intracellular ions and rapid cell death.[6][9]

The antiviral properties of squalamine are attributed to its ability to neutralize the negative electrostatic charge of intracellular membranes.[4][5][10] This alteration of the host cell's internal membrane environment is thought to render it less supportive of viral replication for a broad spectrum of both RNA and DNA enveloped viruses.[4][5][9]

Anti-Angiogenic Activity

In the late 1990s, squalamine was discovered to possess potent anti-angiogenic properties, which became the primary focus of its therapeutic development.[1][11] This activity is not due to direct cytotoxicity to tumor cells but rather through the inhibition of endothelial cell proliferation and migration stimulated by various mitogens, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), and Platelet-Derived Growth Factor (PDGF).[9][11][12]

The anti-angiogenic mechanism of squalamine is multifactorial and involves several key signaling pathways:

-

Inhibition of the Sodium-Proton Exchanger (NHE3): Squalamine has been shown to be a specific inhibitor of the NHE3 isoform of the sodium-proton exchanger.[13][14] NHE3 plays a crucial role in regulating intracellular pH, which is important for cell proliferation and migration.[15][16] By inhibiting NHE3, squalamine can disrupt the intracellular signaling necessary for endothelial cell activation.[14]

-

Interaction with Calmodulin: Squalamine may function as a calmodulin chaperone.[13] Calmodulin is a calcium-binding protein that regulates numerous cellular processes, including cell proliferation and cytoskeletal organization, which are essential for angiogenesis.

-

Disruption of Downstream Signaling: Squalamine has been shown to block the VEGF-induced phosphorylation of key signaling kinases such as p44/p42 mitogen-activated protein kinase (MAPK) and focal adhesion kinase (FAK).[12] This inhibition prevents the cytoskeletal reorganization required for endothelial cells to form new blood vessels.[12]

-

Displacement of Membrane-Bound Proteins: Due to its positive charge, squalamine can enter cells and displace electrostatically bound proteins from the inner surface of the cytoplasmic membrane, thereby disrupting signaling complexes crucial for angiogenesis.[4]

Preclinical Development in Oncology

Numerous preclinical studies have demonstrated the anti-angiogenic and anti-tumor efficacy of squalamine in various cancer models. Systemic administration of squalamine was shown to inhibit tumor growth in models of lung, breast, brain, and ovarian cancer.[11][12] Notably, squalamine was found to be more effective when used in combination with conventional chemotherapy agents such as cisplatin, paclitaxel, and cyclophosphamide.[17][18]

| Preclinical Study Summary | Cancer Model | Squalamine Treatment | Key Findings | Reference |

| In vitro Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 3.2 µM | Maximal suppression of VEGF-induced proliferation. | [9] |

| In vitro Endothelial Cell Inhibition | Rat Brain Endothelial Cells (RBE-4) | 50 µg/mL | Inhibition of mitogen-induced proliferation by 87.5-90.4%. | [9] |

| In vivo Tumor Growth Inhibition | Rat 9L Glioma | 20 mg/kg/day | Decreased tumor growth by 36-43%. | [18] |

| In vivo Combination Therapy | Rat 13,762 Mammary Carcinoma | 40 mg/kg with chemotherapy | Reduced tumor growth rate by 1.9-2.5-fold. | [12] |

| In vivo Tumor Growth Inhibition | HER-2 Breast Tumor Xenografts | 2 mg/kg daily | Reduced tumor growth compared to controls. | [9] |

| In vivo Metastasis Inhibition | Murine Lewis Lung Carcinoma | 20 mg/kg daily (IV) | Reduced the number of metastases by half. | [13][18] |

Clinical Development

Based on the promising preclinical data, squalamine entered clinical trials for the treatment of various solid tumors and later for neovascular (wet) age-related macular degeneration (AMD).

Oncology Clinical Trials

Phase I and II clinical trials were conducted to evaluate the safety and efficacy of squalamine in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, and prostate cancer.[12][13]

A Phase I study in patients with advanced solid malignancies established a well-tolerated dose of up to 500 mg/m²/day administered as a 5-day continuous intravenous infusion every 3 weeks.[17] Another Phase I trial determined the best-tolerated dose rate for a 120-hour continuous IV infusion to be 192 mg/m²/day, with some patients tolerating up to 384 mg/m²/day.[19] Dose-limiting toxicity was primarily hepatotoxicity, which was reversible upon cessation of the infusion.[19]

In a Phase II trial for chemotherapy-resistant or refractory ovarian cancer, squalamine (200 mg/m²/day) was administered in combination with carboplatin.[12] Of the 22 evaluable patients, 8 (36%) achieved an objective response.[12]

| Oncology Clinical Trial Summary | Cancer Type | Phase | Squalamine Dosage | Key Outcomes | Reference |

| Advanced Solid Malignancies | Various | I | 6 to 700 mg/m²/day (5-day continuous IV infusion) | Well-tolerated up to 500 mg/m²/day. | [17] |

| Advanced Cancers | Various | I | 12-384 mg/m²/day (120-h continuous IV infusion) | MTD of 192 mg/m²/day; DLT was hepatotoxicity. | [19] |

| Ovarian Cancer | Chemotherapy-resistant/refractory | II | 200 mg/m²/day with carboplatin | 36% objective response rate in evaluable patients. | [12] |

| Non-Small Cell Lung Cancer (NSCLC) | Advanced | II | Up to 400 mg/m²/day with carboplatin and paclitaxel | Combination was safely administered with minimal additional side effects. | [17] |

Ophthalmology Clinical Trials for Wet AMD

The anti-angiogenic properties of squalamine made it an attractive candidate for treating wet AMD, a disease characterized by abnormal blood vessel growth in the macula.[20][21] Development shifted towards an ophthalmic formulation of squalamine lactate.

A Phase II study evaluated the efficacy and safety of 0.2% this compound eye drops administered twice daily in conjunction with as-needed (PRN) injections of ranibizumab (Lucentis), the standard of care.[22] Interim results from this study were positive, showing a greater improvement in visual acuity for the squalamine group compared to the placebo group.[22][23]

| Wet AMD Phase II Interim Results (IMPACT Study) | Squalamine + Ranibizumab PRN | Placebo + Ranibizumab PRN | p-value | Reference |

| Number of Patients | 29 | 33 | - | [22] |

| Mean Change in Visual Acuity (letters) | +10.4 | +6.3 | 0.18 | [22] |

| Patients with ≥15 letter gain | 48.3% | 21.2% | 0.025 | [22] |

| Patients with ≥20 letter gain | - | - | 0.022 | [22] |

These encouraging Phase II results led to the initiation of a larger Phase III clinical trial program.[23][24] However, the subsequent MAKO trial, a multicenter, randomized, double-masked, placebo-controlled Phase III study, failed to meet its primary endpoint.[25] The results showed that the combination of squalamine eye drops with monthly ranibizumab injections did not result in a statistically significant improvement in visual acuity compared to placebo with ranibizumab.[25] In fact, the placebo group showed a slightly better mean gain in vision.[25]

| Wet AMD Phase III Results (MAKO Study) | Squalamine + Ranibizumab | Placebo + Ranibizumab | Reference |

| Number of Patients | 119 | 118 | [25] |

| Mean Gain in Visual Acuity from Baseline (letters) | +8.33 | +10.58 | [25] |

Following these disappointing results, the development of squalamine for the treatment of wet AMD was discontinued in 2018.[25]

Experimental Protocols

In Vitro Endothelial Cell Proliferation Assay

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Methodology: HUVECs are cultured in the presence of an endothelial cell growth medium. For the assay, cells are seeded in multi-well plates and allowed to adhere. The medium is then replaced with a basal medium containing a mitogen, such as VEGF (e.g., 50 ng/mL), with or without varying concentrations of squalamine. Cells are incubated for a specified period (e.g., 72 hours). Cell proliferation is quantified using a standard method such as the MTT assay, which measures mitochondrial activity as an indicator of cell viability and proliferation. The results are expressed as a percentage of the proliferation observed in the mitogen-stimulated control group.

In Vivo Tumor Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., nude mice).

-

Methodology: Human tumor cells (e.g., MCF-7 breast cancer cells) are injected subcutaneously into the flank of the mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives squalamine via a specified route (e.g., daily intraperitoneal or intravenous injections) at a predetermined dose. The control group receives a vehicle control. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed. The efficacy of squalamine is determined by comparing the tumor growth rate and final tumor weight between the treated and control groups.

Wet AMD Clinical Trial Design (MAKO Study)

-

Study Design: A multicenter, randomized, double-masked, placebo-controlled clinical trial.

-

Patient Population: Subjects with neovascular (wet) age-related macular degeneration.

-

Methodology: Subjects were randomized on a 1:1 basis to one of two treatment arms:

-

Topical this compound ophthalmic solution (0.2%) administered twice daily, in combination with monthly intravitreal injections of ranibizumab.

-

Topical placebo administered twice daily, in combination with monthly intravitreal injections of ranibizumab.

-

-

Primary Endpoint: The mean change in best-corrected visual acuity (BCVA) from baseline to a specified follow-up time (e.g., 9 months), as measured using the Early Treatment Diabetic Retinopathy Study (ETDRS) chart.

-

Secondary Endpoints: Included the proportion of patients gaining or losing a certain number of letters of vision, and safety and tolerability assessments.

Conclusion

The story of squalamine is a compelling example of the complexities and challenges inherent in drug development. From its discovery as a natural antibiotic in sharks to its investigation as a novel anti-angiogenic agent for cancer and wet AMD, squalamine has been the subject of extensive scientific inquiry. Its multifaceted mechanism of action, involving interactions with cell membranes and key signaling pathways, highlights its unique biological properties. While preclinical studies and early-phase clinical trials showed significant promise, the ultimate failure to meet primary endpoints in a pivotal Phase III trial for wet AMD led to the cessation of its development for this indication. This comprehensive technical guide serves as a valuable repository of the knowledge gained throughout the extensive research and development of squalamine, offering insights that may yet inform future therapeutic endeavors.

References

- 1. Squalamine - Wikipedia [en.wikipedia.org]

- 2. Squalamine: an aminosterol antibiotic from the shark - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Squalamine: an aminosterol antibiotic from the shark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Squalamine and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Squalamine as a broad-spectrum systemic antiviral agent with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Squalamine inhibits angiogenesis and solid tumor growth in vivo and perturbs embryonic vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Squalamine, a novel cationic steroid, specifically inhibits the brush-border Na+/H+ exchanger isoform NHE3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of sodium-proton-exchanger subtype 3-mediated sodium absorption in the gut: A new antihypertensive concept - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of sodium-proton-exchanger subtype 3-mediated sodium absorption in the gut: A new antihypertensive concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. aacrjournals.org [aacrjournals.org]